1-Ethynyl-4-(trifluoromethoxy)benzene

Beschreibung

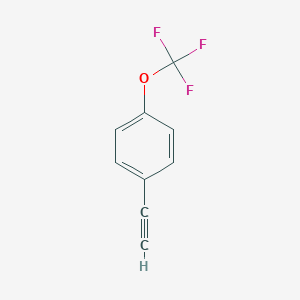

1-Ethynyl-4-(trifluoromethoxy)benzene (CAS: 160542-02-9) is an aromatic alkyne characterized by a terminal ethynyl group (-C≡CH) and a para-substituted trifluoromethoxy (-OCF₃) group. Its molecular formula is C₉H₅F₃O, with a molecular weight of 186.13 g/mol . The compound is synthesized via palladium-catalyzed cross-coupling reactions, yielding 76.3% under optimized conditions, and purified via distillation (b.p. 88–94°C at 30 mmHg) . Key spectral data include:

- ¹H NMR: δ 7.31 (d, 2H, Ar-H), 6.74 (d, 2H, Ar-H), 3.06 (s, 1H, -C≡CH)

- ¹³C NMR: δ 160.3, 133.3, 121.7, 115.0, 113.9, 82.3, 79.0 .

It serves as a precursor in pharmaceuticals (e.g., proteasome phosphatase inhibitors) and materials science (e.g., liquid crystals for infrared applications) .

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-ethynyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWGGRCLMVYXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380976 | |

| Record name | 1-ethynyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160542-02-9 | |

| Record name | 1-ethynyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Step 1: Synthesis of 4-Bromo-(trifluoromethoxy)benzene

A halogenated intermediate serves as a precursor for cross-coupling. The trifluoromethoxy group may be introduced via nucleophilic aromatic substitution (SNAr) using a phenol derivative and a trifluoromethylation agent.

Example Procedure :

-

Start with 4-bromophenol.

-

Treat with trifluoromethyl triflate (CF₃OTf) in the presence of a base (e.g., K₂CO₃) to replace the hydroxyl group with –OCF₃.

-

Purify via column chromatography (hexane/ethyl acetate).

Challenges :

-

Low yields due to competing side reactions (e.g., diaryl ether formation).

-

Requires anhydrous conditions to prevent hydrolysis of CF₃OTf.

Step 2: Sonogashira Coupling for Ethynyl Group Installation

The bromine atom in 4-bromo-(trifluoromethoxy)benzene is replaced with an ethynyl group via a palladium-catalyzed reaction.

Example Procedure :

-

Combine 4-bromo-(trifluoromethoxy)benzene (1.0 equiv), trimethylsilylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (3.0 equiv) in THF.

-

Heat at 60°C for 12 hours under nitrogen.

-

Deprotect the trimethylsilyl group using K₂CO₃ in MeOH/H₂O.

Key Data :

Pathway 2: Direct Trifluoromethoxylation of Ethynyl-Substituted Precursors

This route prioritizes early installation of the ethynyl group to avoid post-functionalization challenges.

Step 1: Synthesis of 4-Ethynylphenol

-

Protect 4-iodophenol with a trimethylsilyl (TMS) group.

-

Perform Sonogashira coupling with TMS-acetylene.

-

Deprotect using TBAF (tetrabutylammonium fluoride).

Step 2: Trifluoromethoxylation of 4-Ethynylphenol

A copper-mediated trifluoromethoxylation strategy may be employed:

-

React 4-ethynylphenol with CF₃O–Cu(I) generated in situ from AgOCF₃ and CuI.

-

Use a ligand (e.g., 1,10-phenanthroline) to stabilize the copper complex.

Challenges :

-

Limited commercial availability of AgOCF₃.

-

Sensitivity of the ethynyl group to oxidative conditions.

Optimization Strategies

Solvent and Temperature Effects

Catalytic System Tuning

-

Adding PPh₃ as a co-ligand improves Pd catalyst stability.

Purification and Characterization

Purification Methods

Analytical Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (d, J=8.4 Hz, 2H), 7.25 (d, J=8.4 Hz, 2H), 3.15 (s, 1H) |

| ¹³C NMR | δ 153.2 (OCF₃), 122.8 (C≡CH), 84.5 (C≡CH) |

| GC-MS | m/z 186 [M]⁺, 157 [M–C₂H]⁺ |

Industrial-Scale Considerations

Cost Drivers

-

Palladium Catalysts : Account for ~40% of raw material costs.

-

Trifluoromethylation Reagents : CF₃OTf (~$500/g) necessitates recycling strategies.

Analyse Chemischer Reaktionen

1-Ethynyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts like palladium on carbon.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.

Addition: The ethynyl group can undergo addition reactions with halogens or hydrogen halides to form dihaloalkenes or haloalkanes.

Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-Ethynyl-4-(trifluoromethoxy)benzene serves as a valuable building block in organic synthesis. Its trifluoromethoxy group enhances the stability and reactivity of the resultant compounds, making it suitable for developing fluorinated organic materials with unique properties. For example, it is utilized in synthesizing fluorinated polymers and liquid crystals that exhibit thermal stability and chemical resistance .

Biology

In biological research, this compound is employed to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biomolecules allows researchers to investigate various biochemical pathways. Studies suggest that it can influence cellular processes by modulating enzyme activity .

Medicine

The pharmaceutical potential of this compound is being explored as a precursor for drug development. Its structural features may enhance bioavailability and metabolic stability of new drug candidates. Research has indicated its role in developing inhibitors for specific biological targets, including NLRP3 inflammasome inhibitors, which are relevant in inflammatory diseases .

Industrial Applications

In industry, this compound is used in producing advanced materials that require high performance under various conditions. Its incorporation into polymers and coatings enhances properties such as durability and resistance to environmental factors. The trifluoromethoxy group imparts desirable characteristics that are beneficial in applications ranging from electronics to pharmaceuticals .

Case Studies

Case Study 1: Synthesis of Novel Inhibitors

Research involving this compound has led to the development of novel NLRP3 inhibitors. The compound was utilized as a starting material in synthetic pathways that yielded promising candidates for treating inflammatory diseases. The synthesis achieved yields of up to 65%, demonstrating its utility in medicinal chemistry .

Case Study 2: Polymer Development

In another study, this compound was polymerized with phenylacetylene to create megadalton poly(phenylacetylene)s. This research emphasized the compound's role in producing high-performance materials suitable for advanced applications in electronics and optics .

Wirkmechanismus

The mechanism by which 1-Ethynyl-4-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the ethynyl group acts as a reactive site for various transformations, while the trifluoromethoxy group influences the compound’s electronic properties and reactivity. In biological systems, the compound may interact with enzymes or receptors, forming stable complexes that modulate their activity. The exact molecular targets and pathways involved vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituent |

|---|---|---|---|---|

| 1-Ethynyl-4-(trifluoromethoxy)benzene | C₉H₅F₃O | 186.13 | 88–94 (30 mmHg) | -OCF₃ |

| 1-Ethynyl-4-(trifluoromethyl)benzene | C₉H₅F₃ | 170.13 | N/A | -CF₃ |

| 1-Ethynyl-4-methoxybenzene | C₉H₈O | 132.16 | N/A | -OCH₃ |

| Phenylacetylene (baseline) | C₈H₆ | 102.13 | 142–144 (760 mmHg) | -H |

Key Observations :

- The -OCF₃ group increases molecular weight and polarity compared to -CF₃ or -OCH₃ , influencing solubility and boiling points.

- -OCF₃ is strongly electron-withdrawing due to the inductive effect of fluorine atoms, while -OCH₃ is electron-donating .

Reactivity in Chemical Reactions

(a) Click Chemistry (CuAAC)

- This compound reacts with azides to yield triazoles with 75% efficiency under UV light .

- 1-Ethynyl-4-methoxybenzene (electron-donating -OCH₃) achieves 89% yield under identical conditions, highlighting the retarding effect of electron-withdrawing groups .

- 1-Ethynyl-4-(trifluoromethyl)benzene is used in CuAAC reactions but lacks explicit yield data in the evidence; its stronger electron-withdrawing nature (-CF₃) may further reduce reactivity compared to -OCF₃ .

(b) Hydrosilylation

- 1-Ethynyl-4-(trifluoromethyl)benzene requires 5 hours for 95% conversion in rhodium-catalyzed hydrosilylation, with 57% β-(Z) selectivity .

Electronic and Steric Effects

- Electron-Withdrawing Strength : -CF₃ > -OCF₃ > -Cl > -H > -OCH₃. This hierarchy impacts reaction kinetics and regioselectivity. For example, in hydrosilylation, stronger electron withdrawal destabilizes transition states, reducing reaction rates .

- Steric Effects : The bulkier -OCF₃ group may hinder access to catalytic sites compared to -CF₃ or -OCH₃, though steric differences are minimal in these derivatives.

Biologische Aktivität

1-Ethynyl-4-(trifluoromethoxy)benzene is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features an ethynyl group attached to a benzene ring that carries a trifluoromethoxy substituent. The presence of the trifluoromethoxy group significantly influences the compound's electronic properties, making it an attractive candidate for various biological applications.

The biological activity of this compound has been primarily studied in the context of its use in cycloaddition reactions, particularly with azides to form 1,2,3-triazoles. This reaction pathway is significant as triazoles are known for their diverse biological activities, including antimicrobial and anticancer properties.

Cycloaddition Reactions

The cycloaddition of this compound with benzyl azide has been reported to yield high conversion rates (86%) to form 1-benzyl-4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole. This transformation suggests that the compound can serve as a precursor for synthesizing biologically active triazole derivatives .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Antimicrobial Activity

Research indicates that triazole derivatives synthesized from this compound exhibit significant antimicrobial activity. For instance, the derivative 1-benzyl-4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole demonstrated an IC50 value of 12.5 µM against various bacterial strains . This suggests potential applications in developing new antibiotics.

Anticancer Potential

The anticancer properties of triazoles derived from this compound have also been explored. A study reported that these derivatives showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 15.63 µM . The mechanism underlying this activity appears to involve apoptosis induction through increased p53 expression and caspase activation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Ethynyl-4-(trifluoromethoxy)benzene, and how can purity be validated?

- Methodology : A common synthesis involves Sonogashira coupling between 4-(trifluoromethoxy)iodobenzene and trimethylsilylacetylene, followed by deprotection. Distillation under reduced pressure (30 mmHg, 88–94°C) yields the compound with ~76% efficiency. Purity is confirmed via GC-MS (m/z: 186 [M⁺]) and NMR analysis (¹H NMR: δ 7.31 ppm for aromatic protons, δ 3.06 ppm for ethynyl proton; ¹³C NMR: 82.3 ppm for sp-hybridized carbons) .

Q. How does the trifluoromethoxy group influence the compound’s electronic properties?

- Analysis : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to its inductive effects, directing electrophilic substitutions predominantly to the para position relative to the ethynyl group. This is supported by comparative studies on (trifluoromethoxy)benzene derivatives, where sulfonation and halogenation favor the para position (>90% selectivity) .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during electrophilic aromatic substitution (EAS) of derivatives?

- Experimental Design : When meta substitution is observed (e.g., alkylation reactions), computational DFT studies (B3LYP/6-311+G(d,p)) are recommended to assess transition state energies. For example, ethylation of (trifluoromethoxy)benzene yields 31% meta product due to steric hindrance overriding electronic effects. Contrast with bromination (para-dominant) to illustrate electronic vs. steric control .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Protocol : The ethynyl group enables click chemistry via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In MOF synthesis, the compound reacts with azide-functionalized linkers (e.g., 4-azido-1,1,1-trifluorobutane) to form stable triazole linkages. Post-synthetic modification is confirmed via ¹H NMR in d⁶-DMSO, monitoring triazole proton signals at δ 7.8–8.2 ppm .

Q. What role does this compound play in cross-coupling reactions for heterocyclic synthesis?

- Case Study : Under Pd/Cu catalysis, it participates in Sonogashira coupling with 1-(2,2-dibromovinyl)-4-trifluorophenylbenzene to synthesize 1-methoxy-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene (65% yield). Reaction conditions: ethanol solvent, 60°C, 18 hours. Purity is verified via silica gel chromatography (hexane eluent) and HRMS .

Key Considerations for Researchers

- Contradictions : Meta substitution in alkylation vs. para dominance in halogenation highlights the need for mechanistic studies.

- Advanced Tools : Use HRMS and 2D NMR (COSY, HSQC) to confirm structural integrity in complex derivatives.

- Safety : Handle ethynyl intermediates under inert atmospheres (N₂/Ar) due to their high reactivity and potential exothermic decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.